molecular formula C22H26N2O4S B11003221 methyl N-{[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}-L-phenylalaninate

methyl N-{[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}-L-phenylalaninate

Cat. No.: B11003221
M. Wt: 414.5 g/mol
InChI Key: HDHNHIPLJOMNJX-XJDOXCRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE is a complex organic compound with a unique structure that includes a thiazine ring, a methoxyphenyl group, and a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE typically involves multiple steps, including the formation of the thiazine ring and the subsequent attachment of the methoxyphenyl and phenylpropanoate groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of METHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE
  • **METHYL (2S)-2-({[3-(4-HYDROXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE
  • **METHYL (2S)-2-({[3-(4-CHLOROPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE

Uniqueness

METHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

methyl (2S)-2-[[3-(4-methoxyphenyl)thiomorpholine-4-carbonyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C22H26N2O4S/c1-27-18-10-8-17(9-11-18)20-15-29-13-12-24(20)22(26)23-19(21(25)28-2)14-16-6-4-3-5-7-16/h3-11,19-20H,12-15H2,1-2H3,(H,23,26)/t19-,20?/m0/s1

InChI Key

HDHNHIPLJOMNJX-XJDOXCRVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2CSCCN2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2CSCCN2C(=O)NC(CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.